Citric acid-13C3

Description

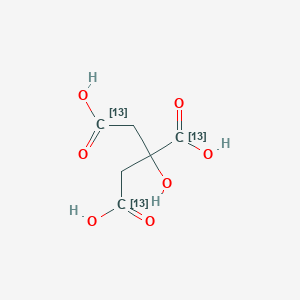

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H8O7 |

|---|---|

Poids moléculaire |

195.10 g/mol |

Nom IUPAC |

2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3+1,4+1,5+1 |

Clé InChI |

KRKNYBCHXYNGOX-FRSWOAELSA-N |

SMILES isomérique |

C([13C](=O)O)C(C[13C](=O)O)([13C](=O)O)O |

SMILES canonique |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origine du produit |

United States |

Biosynthesis, Metabolic Pathways, and Molecular Regulation of 2 Hydroxypropane 1,2,3 Tricarboxylic Acid

Central Role of 2-hydroxypropane-1,2,3-tricarboxylic acid in Core Metabolic Cycles

2-hydroxypropane-1,2,3-tricarboxylic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. britannica.comnih.govnumberanalytics.commhmedical.comnumberanalytics.com This cycle is the final common pathway for the oxidation of carbohydrates, lipids, and proteins. nih.govmhmedical.com These macronutrients are broken down into acetyl-CoA, which enters the TCA cycle to be oxidized, releasing stored energy. britannica.comwikipedia.org The energy is captured in the form of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. numberanalytics.comwikipedia.org The TCA cycle occurs in the mitochondrial matrix of eukaryotes and the cytosol of prokaryotes. britannica.comwikipedia.orgnih.gov Beyond its catabolic function, the TCA cycle provides precursors for various biosynthetic pathways, including the synthesis of amino acids and nucleotides. geeksforgeeks.orgbevital.no

The Tricarboxylic Acid (TCA) Cycle: Enzymatic Transformations and Intermediary Metabolism

The TCA cycle is a series of eight enzyme-catalyzed reactions that result in the oxidation of acetyl-CoA to carbon dioxide. britannica.comnumberanalytics.comquizlet.com The cycle begins with the condensation of a two-carbon acetyl group from acetyl-CoA with a four-carbon molecule, oxaloacetate, to form the six-carbon tricarboxylic acid, citrate (B86180) (2-hydroxypropane-1,2,3-tricarboxylic acid). britannica.commhmedical.comnih.gov This initial reaction is catalyzed by the enzyme citrate synthase. wikipedia.orgvirginia.edu

Subsequent reactions involve a series of transformations:

Citrate is isomerized to isocitrate. britannica.comnumberanalytics.com

Isocitrate is oxidized and decarboxylated to form the five-carbon molecule α-ketoglutarate. britannica.comnumberanalytics.com

α-ketoglutarate is further oxidized and decarboxylated to form the four-carbon molecule succinyl-CoA. britannica.comnumberanalytics.com

Succinyl-CoA is converted to succinate, generating a molecule of guanosine (B1672433) triphosphate (GTP) or ATP.

Succinate is oxidized to fumarate (B1241708). britannica.com

Fumarate is hydrated to form malate (B86768). britannica.com

Finally, malate is oxidized to regenerate oxaloacetate, completing the cycle. britannica.com

Each turn of the cycle generates three molecules of NADH, one molecule of FADH₂, and one molecule of GTP (or ATP), which are energy-carrying molecules. numberanalytics.compurdue.edu The intermediates of the TCA cycle are crucial for what is known as intermediary metabolism, the network of reactions that interconvert small molecules. nasa.govyoutube.com

Interconnections with Anaplerotic and Cataplerotic Pathways

While the TCA cycle is a closed loop in principle, its intermediates can be removed for biosynthetic purposes in processes known as cataplerotic pathways. nih.gov To maintain the concentration of the cycle's intermediates, replenishing reactions called anaplerotic pathways are essential. geeksforgeeks.orgnih.govvedantu.comwikipedia.org Anaplerosis literally means 'filling up'. vedantu.com

Major anaplerotic reactions include:

The conversion of pyruvate (B1213749) to oxaloacetate, catalyzed by pyruvate carboxylase. wikipedia.orgvedantu.com

The formation of oxaloacetate from phosphoenolpyruvate. vedantu.com

The conversion of pyruvate to malate. vedantu.com

The breakdown of certain amino acids to form α-ketoglutarate or oxaloacetate. geeksforgeeks.orgresearchgate.net

These pathways ensure that the TCA cycle can continue to function efficiently, even when its intermediates are being used for other cellular processes. geeksforgeeks.orgnih.gov

Regulation of Key Enzymes within the TCA Cycle Involving 2-hydroxypropane-1,2,3-tricarboxylic acid

The flow of metabolites through the TCA cycle is tightly regulated to meet the cell's energy demands. This regulation occurs at several key enzymatic steps and involves allosteric modulation by various molecules, including 2-hydroxypropane-1,2,3-tricarboxylic acid itself.

Citrate synthase, the enzyme that catalyzes the first committed step of the TCA cycle, is a primary regulatory point. wikipedia.orgnews-medical.net Its activity is influenced by the availability of its substrates, acetyl-CoA and oxaloacetate. libretexts.org The enzyme is allosterically inhibited by high concentrations of ATP, NADH, and succinyl-CoA. virginia.edunews-medical.netlibretexts.org Notably, citrate, the product of the reaction, can also act as an inhibitor. news-medical.netprimarycarenotebook.com In some bacteria, citrate synthase is a hexameric enzyme that is strongly and specifically inhibited by NADH through an allosteric mechanism. hamptonresearch.comnih.gov The binding of NADH to an allosteric site induces a conformational change that renders the enzyme inactive. hamptonresearch.com

Isocitrate dehydrogenase, which catalyzes the conversion of isocitrate to α-ketoglutarate, is another critical regulatory enzyme. wikipedia.org It is allosterically activated by ADP, signaling a need for more energy, and inhibited by ATP and NADH. wikipedia.orgyoutube.com In some yeasts, citrate itself can act as an inhibitor of NAD-specific isocitrate dehydrogenase. nih.gov

The α-ketoglutarate dehydrogenase complex, responsible for the conversion of α-ketoglutarate to succinyl-CoA, is also a key control point. nih.govwikipedia.org This multi-enzyme complex is inhibited by its products, succinyl-CoA and NADH, as well as by high levels of ATP. nih.govwikipedia.orgnih.gov Conversely, it is activated by ADP and calcium ions. wikipedia.org

Microbial Biosynthesis of 2-hydroxypropane-1,2,3-tricarboxylic acid

2-hydroxypropane-1,2,3-tricarboxylic acid is produced commercially on a large scale through microbial fermentation. mdpi.comoup.comnih.gov The filamentous fungus Aspergillus niger is the primary microorganism used for industrial production, accounting for about 90% of the global output. mdpi.comnih.gov Other microorganisms, including certain yeasts like Yarrowia lipolytica, are also capable of producing significant amounts of citric acid. nih.govoup.comnih.gov

The production of citric acid by these microorganisms is typically carried out under specific fermentation conditions. Submerged fermentation is the most widely used technique for large-scale production. mdpi.comoup.com Key factors influencing the yield of citric acid include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, and aeration. nih.govresearchgate.net For instance, citric acid production in Aspergillus niger is often induced by limiting the nitrogen source in the medium. nih.govresearchgate.net Similarly, in Yarrowia lipolytica, nitrogen limitation can lead to the excretion of citric acid. nih.gov

Table 1: Key Enzymes in the TCA Cycle and their Regulators

| Enzyme | Activators | Inhibitors |

|---|---|---|

| Citrate Synthase | ADP news-medical.net | ATP news-medical.net, NADH news-medical.netlibretexts.org, Succinyl-CoA virginia.edulibretexts.org, Citrate news-medical.netprimarycarenotebook.com |

| Isocitrate Dehydrogenase | ADP wikipedia.orgyoutube.com, Ca²⁺ proteopedia.org | ATP wikipedia.orgyoutube.com, NADH wikipedia.orgyoutube.com, Citrate nih.gov |

| α-Ketoglutarate Dehydrogenase | ADP wikipedia.org, Ca²⁺ wikipedia.org | ATP wikipedia.org, NADH nih.govwikipedia.org, Succinyl-CoA nih.govwikipedia.org |

Table 2: Microbial Production of 2-hydroxypropane-1,2,3-tricarboxylic acid

| Microorganism | Fermentation Technique | Key Factors for Production | Typical Yield |

|---|---|---|---|

| Aspergillus niger | Submerged Fermentation mdpi.comoup.com, Surface Culture oup.com | Nitrogen limitation nih.govresearchgate.net, pH control nih.gov, Sugarcane molasses as substrate mdpi.com | Up to 78% yield with optimized conditions mdpi.com |

| Yarrowia lipolytica | Submerged Fermentation nih.gov | Nitrogen limitation nih.gov, Raw glycerol (B35011) as substrate nih.govoup.com, Oxygen supply oup.com | Up to 35 g/L from raw glycerol nih.gov |

Production by Filamentous Fungi: Mechanisms in Aspergillus niger and Related Strains

Aspergillus niger is the most widely used microorganism for the commercial production of 2-hydroxypropane-1,2,3-tricarboxylic acid due to its ability to ferment a variety of inexpensive raw materials and produce high yields. tandfonline.com The synthesis of the acid occurs within the mitochondria as part of the tricarboxylic acid (TCA) cycle. mdpi.com

The biochemical process begins with glycolysis, where fermentable sugars like sucrose (B13894) or glucose are converted into pyruvate. mdpi.com Key enzymes facilitate the subsequent steps leading to accumulation. A membrane-bound invertase first hydrolyzes sucrose into glucose and fructose. tandfonline.com The pyruvate formed from these sugars enters the mitochondria and is converted to oxaloacetate by pyruvate carboxylase. mdpi.com Simultaneously, pyruvate is also converted to acetyl-CoA. The enzyme citrate synthase then catalyzes the condensation of oxaloacetate and acetyl-CoA to form 2-hydroxypropane-1,2,3-tricarboxylic acid. mdpi.com

Several factors are crucial for achieving high yields. Production is stimulated under specific conditions, including high sugar concentration, limitation of certain nutrients like nitrogen and phosphate, and a low pH environment (around 2.5–3.5). tandfonline.com This acidic condition helps to suppress the formation of unwanted byproducts such as oxalic acid and gluconic acid. tandfonline.com The accumulation of 2-hydroxypropane-1,2,3-tricarboxylic acid is also linked to the inhibition of key enzymes downstream in the TCA cycle. For instance, isocitrate dehydrogenase, which converts isocitrate to α-ketoglutarate, is inhibited by high concentrations of 2-hydroxypropane-1,2,3-tricarboxylic acid, leading to its accumulation. tandfonline.com

Strains of A. niger used for industrial production are often genetically modified to enhance their output. mdpi.com These mutations typically affect the reactions within the citric acid cycle to promote the overproduction of the target acid. mdpi.com

Table 1: Key Enzymes in Aspergillus niger for 2-hydroxypropane-1,2,3-tricarboxylic acid Production

| Enzyme | Role | Location |

| Invertase | Hydrolyzes sucrose to glucose and fructose. tandfonline.com | Cell Membrane |

| Pyruvate Carboxylase | Converts pyruvate to oxaloacetate. mdpi.com | Mitochondria |

| Citrate Synthase | Catalyzes the formation of 2-hydroxypropane-1,2,3-tricarboxylic acid from oxaloacetate and acetyl-CoA. mdpi.comnih.gov | Mitochondria |

| Isocitrate Dehydrogenase | Converts isocitrate to α-ketoglutarate; its inhibition leads to acid accumulation. tandfonline.com | Mitochondria/Cytoplasm |

Production by Yeasts: Pathways in Yarrowia lipolytica and Other Species

The non-conventional oleaginous yeast Yarrowia lipolytica has emerged as a significant producer of 2-hydroxypropane-1,2,3-tricarboxylic acid, offering an alternative to fungal fermentation. mdpi.com This yeast is capable of utilizing a wide range of carbon sources, including glucose, raw glycerol, and n-paraffins, to produce the acid. mdpi.comnih.gov

Similar to A. niger, production in Y. lipolytica is typically induced by nitrogen limitation in the growth medium. nih.govresearchgate.net When nitrogen becomes scarce, the yeast's metabolism shifts. Instead of producing cellular lipids, the metabolic flux is redirected towards the synthesis and excretion of 2-hydroxypropane-1,2,3-tricarboxylic acid. nih.govresearchgate.net This compound is an immediate precursor for lipid formation in oleaginous microorganisms, meaning its metabolism can be steered toward either lipid or acid production by modifying culture conditions. researchgate.net

The metabolic pathway involves the TCA cycle. When glucose is the carbon source, it is metabolized to acetyl-CoA. In the mitochondria, ATP:citrate lyase cleaves 2-hydroxypropane-1,2,3-tricarboxylic acid to produce acetyl-CoA in the cytoplasm for fatty acid synthesis. However, under nitrogen-limiting conditions, the activity of AMP deaminase decreases, leading to an increase in intracellular AMP concentration. This inhibits the mitochondrial enzyme NAD+-isocitrate dehydrogenase, causing an accumulation of 2-hydroxypropane-1,2,3-tricarboxylic acid and isocitric acid in the mitochondria, which are then transported to the cytoplasm and secreted.

Y. lipolytica strains have demonstrated high production yields from various substrates. For example, yields can reach up to 0.86 g/g from glucose and even higher from substrates like n-paraffins (1.44 g/g) and vegetable oils (1.42–1.5 g/g). mdpi.com Wild, mutant, and genetically modified strains have all been utilized to optimize production. mdpi.com For instance, the wild strain Y. lipolytica A-101 can produce over 65 g/L of the acid from glucose and glycerol. mdpi.com

Table 2: Production of 2-hydroxypropane-1,2,3-tricarboxylic acid by Yarrowia lipolytica Strains

| Strain | Carbon Source | Titer (g/L) | Yield (g/g) | Reference |

| LGAM S(7)1 | Raw Glycerol | 35.1 | 0.42 | mdpi.com |

| A-101 | Glucose | >65 | - | mdpi.com |

| W29 | Glucose | - | 0.85 | researchgate.net |

| N 1 | - | 120 | 0.87 | oup.com |

Genetic and Molecular Mechanisms Governing 2-hydroxypropane-1,2,3-tricarboxylic acid Accumulation and Metabolism

The overproduction of 2-hydroxypropane-1,2,3-tricarboxylic acid in both A. niger and Y. lipolytica is governed by complex genetic and molecular regulatory networks. Understanding these mechanisms is crucial for the targeted genetic engineering of industrial strains. nih.govnih.gov

In Aspergillus niger, the regulation of citrate synthase, encoded by the citA gene, is a key control point. nih.govnih.gov However, studies have shown that up to an 11-fold overexpression of the citA gene did not lead to a corresponding increase in acid production, suggesting that citrate synthase activity itself is not the sole rate-limiting step. nih.gov The regulation appears to be more complex, involving the availability of precursors like oxaloacetate and the inhibition of other TCA cycle enzymes. nih.gov ATP has been identified as a competitive inhibitor of citrate synthase with respect to acetyl-CoA. nih.gov Furthermore, the biosynthesis of related compounds, such as alkylcitric acids, is controlled by specific gene clusters that include genes for fatty acid synthases and citrate synthases. nih.govnih.gov

In Yarrowia lipolytica, metabolic flux analysis and modeling have been instrumental in identifying regulatory levers. nih.gov During the stationary phase, when acid production is high, the yeast's respiratory activity shifts from standard oxidative phosphorylation to an alternative pathway involving an alternative oxidase (AOX). nih.gov Dynamic Flux Balance Analysis (dFBA) has predicted that inhibiting this AOX pathway can enhance the secretion of 2-hydroxypropane-1,2,3-tricarboxylic acid. nih.gov Experimental validation confirmed this, showing a twofold increase in production when an AOX inhibitor was added. nih.gov This suggests that managing reactive oxygen species (ROS) and respiratory activity is a key strategy for optimizing yields in Y. lipolytica. nih.gov

Genetic engineering strategies in Y. lipolytica often focus on manipulating pathways that compete for carbon flux. For example, controlling the nitrogen-to-carbon ratio (N/C) can favor acid production over lipid accumulation. nih.gov The Pal/Rim signaling pathway is a known pH-sensitive signal transduction pathway in fungi that activates the PacC/Rim101 transcription factor under alkaline conditions, influencing the expression of genes involved in metabolism and stress response. nih.gov The availability of the Y. lipolytica genome sequence has facilitated numerous studies into its gene functions and regulation, paving the way for advanced metabolic engineering to enhance the production of desired compounds. nih.govkegg.jp

Chemical Synthesis Methodologies and Derivatization Research for 2 Hydroxypropane 1,2,3 Tricarboxylic Acid

Laboratory and Industrial Synthesis Routes for 2-hydroxypropane-1,2,3-tricarboxylic acid

The production of 2-hydroxypropane-1,2,3-tricarboxylic acid is a significant industrial undertaking, with global production exceeding two million tons annually. wikipedia.org Historically, it was extracted from citrus fruits like lemons, but this method has been largely superseded by microbial fermentation, which accounts for approximately 99% of current global production. youtube.comnih.gov

Industrial Production via Fermentation: The dominant industrial method for producing 2-hydroxypropane-1,2,3-tricarboxylic acid is through fermentation, primarily using the filamentous fungus Aspergillus niger. microbenotes.comoup.com This microorganism is favored for its high yield and ability to ferment a variety of inexpensive carbohydrate sources. youtube.comoup.com The main fermentation techniques employed are:

Submerged Fermentation (SmF): This is the most common technique, accounting for about 80% of production. oup.com In this method, Aspergillus niger is grown in a liquid medium containing a carbon source (like sucrose (B13894) or molasses) and essential nutrients within large bioreactors. microbenotes.com This method offers advantages such as higher yields, lower labor costs, and better control over process parameters.

Surface Fermentation (LSF): In this older method, the fungus grows as a mycelial mat on the surface of a liquid nutrient medium in shallow trays. youtube.comnih.gov While simpler and less expensive to set up, it is generally less efficient than submerged fermentation but still accounts for a portion of global production. oup.comnih.gov

Solid-State Fermentation (SSF): This technique involves growing the microorganism on a solid substrate with limited free water. nih.gov Agro-industrial residues can be used as substrates, making it a potentially cost-effective and environmentally friendly option. rptu.de

The fermentation process is a multi-step procedure involving sterilization of the medium, inoculation with a high-yielding strain of A. niger, controlled fermentation in a bioreactor, and subsequent recovery and purification of the acid. microbenotes.com After fermentation, the fungal biomass is filtered out, and the 2-hydroxypropane-1,2,3-tricarboxylic acid is typically recovered by precipitating it with calcium hydroxide (B78521) to form calcium citrate (B86180). This salt is then treated with sulfuric acid to regenerate the pure acid. wikipedia.org

Laboratory and Chemical Synthesis: While not economically competitive for large-scale production, chemical synthesis routes for 2-hydroxypropane-1,2,3-tricarboxylic acid exist and are important for laboratory-scale preparation and historical context. Early syntheses were reported by Grimaux and Adams in 1880 from glycerol (B35011). nih.govmicrobenotes.com Another approach involves the synthesis from symmetrical dichloroacetone. nih.gov

A common laboratory-scale chemical route involves extraction from citrus fruits. This process typically includes the following steps:

Neutralization: The fruit juice is neutralized with a base like sodium hydroxide to a pH of 9-11. ache-pub.org.rsresearchgate.net

Precipitation: A calcium chloride solution is added to precipitate calcium citrate. ache-pub.org.rsresearchgate.net

Acidification: The separated calcium citrate is treated with sulfuric acid, which precipitates calcium sulfate (B86663) and leaves 2-hydroxypropane-1,2,3-tricarboxylic acid in solution. ache-pub.org.rsresearchgate.net The pure acid is then crystallized after filtration.

The table below summarizes the primary synthesis routes.

Table 1: Comparison of Synthesis Routes for 2-hydroxypropane-1,2,3-tricarboxylic acid| Synthesis Route | Description | Scale | Key Reagents/Components | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Submerged Fermentation | Microorganism (A. niger) is grown in a liquid nutrient broth within a bioreactor. | Industrial | Aspergillus niger, Sucrose/Molasses, Nutrient Salts | High yield, High productivity, Lower labor costs. | Requires precise control of conditions, High energy consumption. |

| Surface Fermentation | Microorganism grows on the surface of a liquid medium in trays. nih.gov | Industrial (Small-Medium) | Aspergillus niger, Sugar-based medium | Simple technology, Low production costs. nih.gov | Lower efficiency, Longer fermentation time, Risk of contamination. |

| Chemical Synthesis from Citrus | Extraction and purification from fruit juice via precipitation and acidification. ache-pub.org.rs | Laboratory | Citrus Juice, Sodium Hydroxide, Calcium Chloride, Sulfuric Acid | Suitable for small scale, Utilizes natural source. | Not economically viable for large scale, Lower yield compared to fermentation. nih.gov |

Biocatalytic and Enzymatic Synthesis Approaches Involving 2-hydroxypropane-1,2,3-tricarboxylic acid

Biocatalytic and enzymatic methods are at the heart of the biological production of 2-hydroxypropane-1,2,3-tricarboxylic acid. This compound is a key intermediate in the citric acid cycle (also known as the Krebs or tricarboxylic acid cycle), a fundamental metabolic pathway in all aerobic organisms. wikipedia.orgnih.gov

The Citric Acid Cycle: The synthesis in living organisms is catalyzed by a series of enzymes. The cycle's first step is the enzymatic condensation of acetyl-CoA and oxaloacetate to form the citrate ion, a reaction catalyzed by the enzyme citrate synthase . nih.govpressbooks.pub The citrate then serves as a substrate for the next enzyme in the cycle, aconitase , which converts it to isocitrate. wikipedia.org In microorganisms like A. niger, specific metabolic conditions, such as nitrogen limitation and high sugar concentration, are manipulated to cause an overproduction and accumulation of 2-hydroxypropane-1,2,3-tricarboxylic acid, which is then secreted from the cell. researchgate.netnih.gov

Enzymatic Synthesis Research: Research has focused on using isolated enzymes or whole-cell systems for synthesis. Cell-free extracts of A. niger have been shown to contain all the necessary enzymes to synthesize citrate from ATP, acetate (B1210297), and oxalacetate. sci-hub.se The "condensing enzyme," citrate synthase, has been isolated, purified, and crystallized for detailed study. sci-hub.senih.gov

Enzymatic methods are also employed for the quantitative analysis of the acid. For instance, the enzyme citrate lyase (CL) catalyzes the conversion of citrate into oxaloacetate and acetate. oiv.int The amount of citrate can then be determined by measuring the products of subsequent enzymatic reactions. oiv.int

Immobilized cell techniques represent another biocatalytic approach. By immobilizing cells of A. niger or yeast species like Yarrowia lipolytica, it is possible to create stable, reusable biocatalysts for continuous or repeated batch production, which can improve productivity and simplify downstream processing. researchgate.netnih.gov

Synthesis and Investigation of 2-hydroxypropane-1,2,3-tricarboxylic acid Derivatives and Analogues for Research

The versatile chemical structure of 2-hydroxypropane-1,2,3-tricarboxylic acid, with its three carboxyl groups and one hydroxyl group, makes it a valuable precursor for the synthesis of numerous derivatives and analogues for research and industrial applications. wikipedia.org

Ester and Amide Derivatives in Structure-Activity Relationship Studies

The synthesis of ester and amide derivatives is a common strategy in medicinal chemistry to modify the properties of a parent molecule and to perform structure-activity relationship (SAR) studies. SAR investigations are crucial for understanding how specific structural features of a molecule influence its biological activity, helping to design more potent and selective compounds. nih.govnih.govmdpi.com

Ester Derivatives: Esters of 2-hydroxypropane-1,2,3-tricarboxylic acid, known as citrate esters, are synthesized by reacting the acid with various alcohols. yizeliadditive.com The esterification can be catalyzed by acids like p-toluenesulfonic acid or by using cation exchange resins. scientific.netresearchgate.net The reaction conditions, such as temperature, reaction time, and the molar ratio of reactants, are optimized to achieve high conversion rates. scientific.netresearchgate.net For instance, a process for producing esters with aliphatic alcohols involves reacting the acid with an excess of the alcohol at temperatures between 110 to 140°C in the presence of a catalyst. google.com Another patented method describes a targeted synthesis of asymmetric monoesters or symmetrical diesters using boric acid as a catalyst, which also acts as a protecting group for the tertiary hydroxyl group. google.com These esters have applications as emulsifiers, plasticizers, and solubilizers. yizeliadditive.com

Amide Derivatives: Amide derivatives, or citramides, can be synthesized through standard amide coupling reactions, where the carboxylic acid groups are reacted with various amines. mdpi.com SAR studies on amide derivatives of different molecular scaffolds have shown that modifications to the amide portion can significantly impact biological activities such as antimicrobial or enzyme inhibitory effects. researchgate.netslideshare.netnih.gov While specific SAR studies on citramides are less commonly published in the provided results, the general principles apply. By synthesizing a library of different amides (e.g., using various substituted anilines or aliphatic amines), researchers can probe the structural requirements for a desired biological interaction. For example, studies on other molecules have shown that the nature and position of substituents on an aromatic ring of an amide can dramatically alter its potency and selectivity. mdpi.com

The table below outlines examples of derivative types and the rationale for their synthesis in research.

Table 2: Research on Ester and Amide Derivatives| Derivative Type | Synthesis Method | Purpose of Synthesis & Investigation | Example Application/Study Area |

|---|---|---|---|

| Citrate Esters | Acid-catalyzed esterification with alcohols (e.g., palmityl alcohol, aliphatic alcohols). scientific.netgoogle.com | To create compounds with altered physical properties (e.g., solubility, plasticity) for industrial use and to study their effects as formulation excipients. yizeliadditive.com | Use as non-toxic plasticizers, emulsifiers in food, and solubilizers in pharmaceuticals. yizeliadditive.com |

| Citrate Amides | Amide bond formation between the acid and various amines using coupling agents. mdpi.com | To explore new chemical space and conduct structure-activity relationship (SAR) studies to develop compounds with specific biological activities. nih.govslideshare.net | Development of novel enzyme inhibitors or antimicrobial agents. researchgate.netnih.gov |

Metal Complexes and Chelation Chemistry of 2-hydroxypropane-1,2,3-tricarboxylic acid in Research

One of the most significant chemical properties of 2-hydroxypropane-1,2,3-tricarboxylic acid is its ability to act as an excellent chelating agent. cdnsciencepub.com Chelation is a process where a molecule, the chelating agent, forms multiple bonds to a single central metal ion, creating a stable, ring-like structure called a chelate complex. scienceinhydroponics.com The citrate ion can bind to metal ions through its three carboxylate groups and the hydroxyl group.

This strong chelating ability allows it to form stable complexes with a wide range of metal ions, including divalent and trivalent cations. nih.gov The stability of these complexes is quantified by stability constants (K), with higher values indicating a more stable complex. fiveable.me The stability of metal-citrate complexes varies depending on the metal ion. For example, the order of stability for some divalent and trivalent metals has been reported, and these constants are crucial for predicting the behavior of the acid in various systems. cdnsciencepub.comresearchgate.net

The chelation chemistry is vital in several research areas:

Biochemistry and Microbiology: In biological systems, many enzymes require metal ions as cofactors. Citrate can modulate the availability of these ions. Furthermore, some bacteria have evolved specific transport systems that recognize and uptake metal-citrate complexes. For instance, Bacillus subtilis has two transporters, CitM and CitH, which transport citrate complexed with different groups of divalent metal ions, highlighting a sophisticated mechanism for nutrient acquisition. nih.gov

Industrial and Environmental Chemistry: Its ability to bind and solubilize metal ions makes it an effective agent for removing and preventing limescale (calcium carbonate) buildup in boilers and as a water softener in detergents. nih.gov

Medicinal Chemistry: The chelation of calcium ions is the basis for its use as an anticoagulant for stored blood. microbenotes.com Research also explores the synergistic effects of metal ion-citrate complexes in stabilizing pharmaceutical formulations, such as for the peptide hormone oxytocin (B344502). nih.gov

The table below lists some of the metal ions that form notable complexes with 2-hydroxypropane-1,2,3-tricarboxylic acid.

Table 3: Metal Ion Chelation by 2-hydroxypropane-1,2,3-tricarboxylic acid| Metal Ion | Type of Complex | Significance/Application in Research |

|---|---|---|

| Calcium (Ca²⁺) | Forms a stable chelate. researchgate.net | Basis for anticoagulant properties by sequestering calcium essential for blood clotting. microbenotes.com Studied for its role in inhibiting limescale. nih.gov |

| Iron (Fe²⁺/Fe³⁺) | Forms stable complexes with both oxidation states. cdnsciencepub.com | Important in controlling metal contamination and in biological iron transport studies. nih.govcdnsciencepub.com |

| Copper (Cu²⁺) | Forms a stable 1:1 complex and potentially binuclear complexes. cdnsciencepub.com | Studied for its role in enzyme interactions and as a model for metal chelation chemistry. cdnsciencepub.com |

| Magnesium (Mg²⁺) | Forms complexes that are transported by specific bacterial systems (e.g., CitM in B. subtilis). nih.gov | Research into microbial metabolism and nutrient uptake. nih.gov |

| Zinc (Zn²⁺) | Forms complexes that can stabilize pharmaceutical formulations. nih.gov | Investigated for its synergistic stabilizing effect on peptides like oxytocin in aqueous solutions. nih.gov |

Advanced Analytical and Characterization Techniques for 2 Hydroxypropane 1,2,3 Tricarboxylic Acid and Its Metabolites

Chromatographic Methodologies for Separation and Quantification in Research Samples

Chromatographic techniques are indispensable for isolating and measuring 2-hydroxypropane-1,2,3-tricarboxylic acid in complex mixtures such as biological fluids and food products. These methods offer high resolution and sensitivity, allowing for the accurate determination of its concentration.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 2-hydroxypropane-1,2,3-tricarboxylic acid due to its robustness and versatility. nih.gov The method typically involves separating the acid from other components in a sample, followed by detection, commonly using an ultraviolet (UV) detector at a wavelength of around 210 nm. researchgate.nete3s-conferences.org A simple HPLC procedure can simultaneously detect and quantify several key metabolites of cellular energy metabolism, including nine components of the TCA cycle, without the need for prior derivatization. nih.gov

Various HPLC modes have been developed for this purpose. Reversed-phase (RP) and ion-exchange chromatography are common, often utilizing columns like the C18 or specialized columns such as the Aminex HPX-87H. e3s-conferences.orgnih.govub.edu For instance, a method using two Aminex HPX-87H columns in series can effectively resolve early eluting compounds of the citric acid cycle. nih.gov Another approach employs a mixed-mode column that offers both hydrophobic and ionic interactions, which is effective for separating polar and ionizable compounds like 2-hydroxypropane-1,2,3-tricarboxylic acid. helixchrom.com The mobile phase is typically a dilute acid, such as phosphoric acid or formic acid, to ensure the analyte is in a suitable form for separation. e3s-conferences.orgsielc.com The selection of the column and mobile phase is critical for achieving optimal separation from interfering substances in various matrices, including beverages, wine, and blood. e3s-conferences.orgnih.govub.edu

Table 1: Examples of HPLC Conditions for 2-hydroxypropane-1,2,3-tricarboxylic acid Analysis

| Column Type | Mobile Phase | Flow Rate | Detection | Application | Reference |

|---|---|---|---|---|---|

| C18 | 0.1% Phosphoric acid solution | 0.5 mL/min | UV at 210 nm | Beverages | e3s-conferences.org |

| Aminex HPX-87H (two in series) | Isocratic elution | Not specified | UV | Blood | nih.gov |

| Newcrom BH | Water, Acetonitrile, Phosphoric acid | 1.0 mL/min | UV at 200 nm | Standard solutions | sielc.com |

| Amaze TH Mixed-Mode | Volatile mobile phase (MS compatible) | Not specified | MS, ELSD, CAD | Biofluids, food | helixchrom.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolomic studies, offering high sensitivity and resolution for the analysis of TCA cycle intermediates. springernature.comnih.gov Since 2-hydroxypropane-1,2,3-tricarboxylic acid is non-volatile, a crucial step in GC-MS analysis is chemical derivatization to increase its volatility. ub.edu Silylation is the most common derivatization technique, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) are used to convert the polar carboxyl and hydroxyl groups into more volatile silyl (B83357) derivatives. theses.cz

This method allows for the simultaneous measurement of concentrations of multiple CAC intermediates and other related compounds involved in energy metabolism. springernature.comresearchgate.net GC-MS can be applied to a wide range of biological samples, including serum, plasma, and tissue extracts, to study the influence of various physiological and pathological factors on the TCA cycle. nih.gov The combination of gas chromatographic separation with mass spectrometric detection provides high specificity, allowing for unequivocal identification based on both retention time and the mass spectrum of the derivatized analyte. researchgate.net

Table 2: Typical GC-MS Parameters for Derivatized 2-hydroxypropane-1,2,3-tricarboxylic acid

| Derivatization Reagent | GC Column | GC Temperature Program | Ionization Mode | Application | Reference |

|---|---|---|---|---|---|

| BSTFA + TMCS | Not specified | Not specified | Not specified | Plasma, Tissue | |

| MTBSTFA | VF-17 MS (30 m × 0.25 mm) | Not specified | Not specified | Aqueous matrices | theses.cz |

| Not specified | Agilent 6890 | Start at 80°C, hold 1 min, ramp 10°C/min to 320°C | Chemical Ionization (CI) | Liver extracts | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the qualitative and quantitative analysis of 2-hydroxypropane-1,2,3-tricarboxylic acid in complex biological matrices like plasma, urine, and tissue. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for detecting low-concentration metabolites. nih.gov

A common approach involves using a C18 reversed-phase column for separation. nih.govnih.gov Sample preparation is often simple, involving protein precipitation with an acid like trichloroacetic acid for plasma samples, or a simple dilution for urine samples. nih.govnih.gov An internal standard, such as a deuterated version of the acid (e.g., d4-citric acid), is typically added to ensure accurate quantification. nih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, providing excellent specificity and minimizing matrix effects. nih.gov This method has been successfully validated for measuring the acid in human plasma, urine, prostate tissue, and cultured cells, with limits of detection often in the nanomolar range. nih.gov

Table 3: LC-MS/MS Method Parameters for 2-hydroxypropane-1,2,3-tricarboxylic acid Quantification

| Sample Matrix | Sample Preparation | LC Column | Mobile Phase | MS Transition (m/z) | Reference |

|---|---|---|---|---|---|

| Urine | Dilution with water, addition of d4-citrate internal standard | C18 (50 x 2.1 mm) | Water with 2 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid | 191.0 > 111.0 | nih.gov |

| Plasma | Protein precipitation with 5% trichloroacetic acid, addition of d4-citrate internal standard | C18 reversed-phase | Not specified | Not specified | nih.gov |

| Prostate Tissue | Grinding of frozen tissue, subsequent extraction | C18 reversed-phase | Not specified | Not specified | nih.gov |

Spectroscopic Techniques for Structural Elucidation and Interaction Studies of 2-hydroxypropane-1,2,3-tricarboxylic acid

Spectroscopic methods are fundamental for determining the molecular structure of 2-hydroxypropane-1,2,3-tricarboxylic acid and studying its interactions with other molecules. These techniques provide detailed information about the connectivity of atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 2-hydroxypropane-1,2,3-tricarboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework. nih.gov In the ¹H NMR spectrum, the protons of the two methylene (B1212753) (-CH₂) groups are diastereotopic and typically appear as two sets of doublets, often around 2.6-2.8 ppm in a solvent like DMSO-d6. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum shows distinct signals for the different carbon atoms. chemicalbook.com The carboxyl carbons (C=O) are the most deshielded, absorbing in the range of 170-185 ppm. chemicalbook.compressbooks.pub The quaternary carbon attached to the hydroxyl group appears around 72-73 ppm, while the methylene carbons are found further upfield at approximately 42-43 ppm. chemicalbook.comresearchgate.net These chemical shifts are sensitive to the solvent and pH. pressbooks.pub Advanced 2D NMR techniques like HSQC and TOCSY can further confirm the structural assignments by showing correlations between protons and carbons. nih.gov

Table 4: Typical NMR Chemical Shifts (δ, ppm) for 2-hydroxypropane-1,2,3-tricarboxylic acid

| Nucleus | Atom Position | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| ¹H | -CH₂- | 2.66 / 2.76 | DMSO-d6 | chemicalbook.com |

| ¹³C | -COOH (central) | 171.10 | DMSO-d6 | chemicalbook.com |

| ¹³C | -COOH (terminal) | 174.37 | DMSO-d6 | chemicalbook.com |

| ¹³C | C-OH | 72.42 | DMSO-d6 | chemicalbook.com |

| ¹³C | -CH₂- | 42.61 | DMSO-d6 | chemicalbook.com |

Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of the functional groups in 2-hydroxypropane-1,2,3-tricarboxylic acid. elsevierpure.com These techniques provide a molecular fingerprint that can be used for identification and for studying intermolecular interactions, such as hydrogen bonding. researchgate.net

The IR spectrum of a carboxylic acid is characterized by several key absorptions. pressbooks.pub A very broad O-H stretching band is observed in the region of 2500-3300 cm⁻¹. pressbooks.pub The C=O stretching vibration of the carboxyl group gives a strong absorption typically between 1700 and 1760 cm⁻¹. pressbooks.pubmdpi.com In solid-state or dimeric forms, this peak is often found around 1710 cm⁻¹. pressbooks.pub The presence of multiple C=O stretching peaks can indicate different environments for the carboxyl groups, such as those involved in ester formation or different hydrogen bonding networks. mdpi.com Other characteristic bands include C-O stretching and O-H bending vibrations between 1120 cm⁻¹ and 1550 cm⁻¹. unesp.br

Raman spectroscopy provides complementary information. For instance, the symmetric and asymmetric stretching of the CH₂ groups can be observed around 3085-3120 cm⁻¹. scielo.br Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational frequencies to specific molecular motions. elsevierpure.comresearchgate.net

Table 5: Key Vibrational Frequencies (cm⁻¹) for 2-hydroxypropane-1,2,3-tricarboxylic acid

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| O-H stretch | ~3650 (free), 2500-3300 (H-bonded) | 3506 (asymmetric stretch) | pressbooks.pubunesp.brscielo.br |

| C-H₂ stretch | ~3140 | 3085-3120 | unesp.brscielo.br |

| C=O stretch | ~1750 (free), ~1710 (dimer) | Not prominent | pressbooks.pubunesp.br |

| C-O-H bend | 1300-1550 | Not prominent | unesp.br |

| C-OH stretch | ~1120 | Not prominent | unesp.br |

Table of Compound Names

| Common Name | IUPAC Name |

|---|---|

| Citric acid | 2-hydroxypropane-1,2,3-tricarboxylic acid |

| cis-Aconitate | (Z)-prop-1-ene-1,2,3-tricarboxylic acid |

| Oxaloacetate | 2-oxobutanedioic acid |

| α-Ketoglutarate | 2-oxopentanedioic acid |

| Isocitrate | 1-hydroxypropane-1,2,3-tricarboxylic acid |

| Pyruvate (B1213749) | 2-oxopropanoic acid |

| Malate (B86768) | 2-hydroxybutanedioic acid |

| Fumarate (B1241708) | (E)-but-2-enedioic acid |

| Succinate | Butanedioic acid |

| Glutamate | 2-aminopentanedioic acid |

| Glutamine | 2-amino-4-carbamoylbutanoic acid |

| GABA | 4-aminobutanoic acid |

| Aspartate | 2-aminobutanedioic acid |

| Acetic acid | Ethanoic acid |

| Lactic acid | 2-hydroxypropanoic acid |

| Tartaric acid | 2,3-dihydroxybutanedioic acid |

| Gluconic acid | 2,3,4,5,6-pentahydroxyhexanoic acid |

| Ascorbic acid | (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one |

| Etidronic acid | (1-hydroxyethane-1,1-diyl)bis(phosphonic acid) |

| EDTA | 2-({2-[bis(carboxymethyl)amino]ethyl}(carboxymethyl)amino)acetic acid |

| Methanol (B129727) | Methanol |

| Acetonitrile | Acetonitrile |

| Formic acid | Methanoic acid |

| Phosphoric acid | Phosphoric acid |

| N,O-bis(trimethylsilyl)trifluoroacetamide | 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide |

| Trimethylchlorosilane | Chloro(trimethyl)silane |

| N-Methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide | N-(tert-butyldimethylsilyl)-2,2,2-trifluoro-N-methylacetamide |

| Trichloroacetic acid | 2,2,2-trichloroacetic acid |

UV-Visible Spectroscopy in Compound Analysis

UV-Visible spectroscopy is a versatile analytical technique for the quantitative determination of 2-hydroxypropane-1,2,3-tricarboxylic acid. The method relies on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.org The absorption is attributed to the electronic n→π* transitions within the carbonyl groups of its carboxylic acid functionalities. jfda-online.com

Direct measurement of aqueous solutions of 2-hydroxypropane-1,2,3-tricarboxylic acid and its salts is possible as they absorb in the middle-UV range. jfda-online.com A common method for direct UV detection involves measuring the absorption of the carboxyl group in the 200 to 210 nm wavelength range. shimadzu.com However, this approach can be susceptible to interference from other organic compounds that also absorb in this region, potentially complicating accurate quantification in complex mixtures. shimadzu.com

To enhance specificity and accuracy, methods have been developed that involve chemical modification or careful control of solution chemistry. One such method involves acidifying the sample with hydrochloric acid to a pH below 1.0. This suppresses the dissociation of the acid and allows for a more reliable spectrophotometric measurement at a specific wavelength of 209 nm. jfda-online.comnih.gov This technique has been validated and demonstrates excellent precision and accuracy with a very good linear relationship between absorbance and concentration in the range of 0.5 to 5.0 mmol/L. nih.gov

Another approach is an indirect colorimetric method. In this procedure, under acidic conditions, hexavalent chromium (Cr(VI)) is reduced by 2-hydroxypropane-1,2,3-tricarboxylic acid to trivalent chromium (Cr(III)). The resulting Cr(III) ion then forms a complex with the acid, which exhibits a characteristic absorption peak at 545 nm. ste-mart.com The increase in absorbance at this wavelength is directly proportional to the concentration of 2-hydroxypropane-1,2,3-tricarboxylic acid in the sample. ste-mart.com This method is applicable to various sample types, including liquids, tissues, and mitochondrial samples. ste-mart.com The formation of a complex with iron, specifically the Fe(III)-citrate complex, also results in high UV absorbance and is a subject of study, particularly in atmospheric chemistry. researchgate.net

Table 1: UV-Visible Spectroscopic Methods for 2-hydroxypropane-1,2,3-tricarboxylic acid Analysis

| Method | Principle | Wavelength (nm) | Concentration Range | Reference |

| Direct UV Detection | Measures absorption of the carboxyl groups. | ~200-210 | Varies | shimadzu.com |

| Acidified UV Detection | Measures absorbance of undissociated acid at low pH. | 209 | 0.5 - 5.0 mmol/L | jfda-online.comnih.gov |

| Chromium Complexation | Measures absorbance of a Cr(III)-citrate complex formed after reduction of Cr(VI). | 545 | Not specified | ste-mart.com |

Electrochemical and Biosensor Development for 2-hydroxypropane-1,2,3-tricarboxylic acid Detection

The development of electrochemical sensors and biosensors represents a significant advancement in the rapid and sensitive detection of 2-hydroxypropane-1,2,3-tricarboxylic acid. These devices offer high selectivity and cost-effectiveness compared to traditional analytical methods. researchgate.net Electrochemical sensors function by transducing the chemical interaction between the analyte and the electrode surface into a measurable electrical signal, such as current or potential. nih.gov

A highly sensitive electrochemical sensor for 2-hydroxypropane-1,2,3-tricarboxylic acid has been engineered using a carbon paste electrode (CPE) modified with a nanocomposite of multiwalled carbon nanotubes (MWCNTs) and magnetite (Fe₃O₄) nanoparticles. rsc.org This modified electrode (CNT/Fe₃O₄-CPE) demonstrates a significant enhancement in the charge transfer rate for the electro-oxidation of the acid. rsc.org The performance of this sensor was characterized using electrochemical techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), which measures the current response to a varying potential. nih.govrsc.org This sensor has been successfully utilized for the determination of 2-hydroxypropane-1,2,3-tricarboxylic acid in urine samples without requiring complex sample pretreatment. rsc.org

The field of biosensors, which integrates a biological recognition element with a transducer, is also advancing. mdpi.com While specific enzyme-based biosensors for 2-hydroxypropane-1,2,3-tricarboxylic acid are a subject of ongoing research, the development of whole-cell biosensors for other organic acids provides a promising framework. For instance, biosensors for 3-hydroxypropionic acid have been created using transcription factors that are specifically activated by the target acid, leading to the expression of a reporter protein like Green Fluorescent Protein (GFP). nih.govresearchgate.net This approach, where the signal is linked to the concentration of the analyte, showcases a potential direction for the future development of highly specific biosensors for 2-hydroxypropane-1,2,3-tricarboxylic acid and its metabolites.

Table 2: Performance Characteristics of a Modified Electrode for 2-hydroxypropane-1,2,3-tricarboxylic acid Detection

| Sensor Type | Analytical Technique | Linear Dynamic Range | Limit of Detection (LOD) | Sensitivity | Reference |

| CNT/Fe₃O₄-Modified Carbon Paste Electrode | Differential Pulse Voltammetry (DPV) | 5.0 × 10⁻⁷ – 1 × 10⁻⁴ mol L⁻¹ | 3.6 × 10⁻⁷ mol L⁻¹ | 5184 µA mM⁻¹ cm⁻² | rsc.org |

Research Applications of 2 Hydroxypropane 1,2,3 Tricarboxylic Acid in Diverse Biological Systems Excluding Human Clinical Data

Role of 2-hydroxypropane-1,2,3-tricarboxylic acid in Plant Physiology and Metabolism Research

In the realm of plant science, 2-hydroxypropane-1,2,3-tricarboxylic acid is recognized for its critical functions in nutrient management and as a key mediator in plant responses to environmental challenges. mdpi.comwikipedia.org

The exudation of 2-hydroxypropane-1,2,3-tricarboxylic acid from plant roots is a well-documented strategy for nutrient acquisition, particularly for phosphorus, which is often present in low-bioavailability forms in the soil. wikipedia.orgoup.com Studies on alfalfa (Medicago sativa L.) have shown that under phosphorus-deficient conditions, the exudation of citrate (B86180) from the roots increases significantly, by as much as 182% compared to plants with sufficient phosphorus. nih.gov This increased release of citrate is a mechanism to enhance the availability of phosphorus in the rhizosphere. nih.gov Similarly, white lupin and rapeseed can exude this organic acid to acidify the rhizosphere when experiencing phosphorus deficiency. oup.com

Beyond nutrient acquisition, 2-hydroxypropane-1,2,3-tricarboxylic acid plays a vital role in metal homeostasis. Its ability to chelate metal cations is crucial for both detoxification and transport. researchgate.net The compound's three carboxyl groups give it a stronger chelating capacity than other organic acids like malate (B86768). researchgate.net This property allows it to form stable complexes with metal ions, influencing their mobility and bioavailability. bteup.ac.in For instance, in response to excess copper (Cu), maize (Zea mays) plants have been observed to increase citrate levels in their roots. researchgate.net This chelation process is a key part of the plant's internal detoxification mechanism, helping to manage potentially toxic metal concentrations. researchgate.netbteup.ac.in

The application of 2-hydroxypropane-1,2,3-tricarboxylic acid has been shown to confer tolerance to a variety of abiotic stresses in plants, including salinity, drought, and heavy metal toxicity. mdpi.comwikipedia.org It aids in mitigating the detrimental effects of these stressors by improving physiological parameters such as photosynthetic rates and osmoregulation, and by enhancing antioxidant defense systems. mdpi.comaboutscience.eu

In the context of phytoremediation—the use of plants to clean up contaminated environments—2-hydroxypropane-1,2,3-tricarboxylic acid is a significant area of research. portlandpress.com It can be applied to soils to enhance the phytoextraction of heavy metals like lead (Pb) and cadmium (Cd). portlandpress.comnih.govnih.gov The acid works by decreasing the soil pH and forming metal-citrate complexes, which increases the bioavailability of the metals for plant uptake. nih.govnih.gov Studies on radishes have demonstrated that the presence of 2-hydroxypropane-1,2,3-tricarboxylic acid can alleviate the toxicity of Pb and Cd and stimulate their transport from the roots to the shoots. portlandpress.comnih.gov Similarly, in duckweed (Lemna minor), the addition of this acid to solutions containing nickel (Ni) and copper (Cu) significantly increased the accumulation of these metals in the plant tissues. nih.govnih.gov For example, 100 ppm of the acid increased Cu and Ni accumulation by 96% and 120%, respectively. nih.govnih.gov

Table 1: Effects of 2-hydroxypropane-1,2,3-tricarboxylic acid on Plants Under Abiotic Stress

| Plant Species | Stress Type | Observed Effects of Treatment | Reference |

|---|---|---|---|

| Sunflower (Helianthus annuus) | Chromium (Cr) Toxicity | Increased chlorophyll (B73375) content, enhanced peroxidase (POD) activity, and mitigated oxidative damage. | researchgate.net |

| Sorghum (Sorghum bicolor) | Lead (Pb) Contamination | Increased uptake and translocation of Pb to the shoots, enhancing phytoextraction. | nih.gov |

| Radish (Raphanus sativus) | Lead (Pb) and Cadmium (Cd) Toxicity | Alleviated toxicity and stimulated transport of metals from root to shoot. | portlandpress.comnih.gov |

| Duckweed (Lemna minor) | Copper (Cu), Nickel (Ni), Lead (Pb) Toxicity | Enhanced metal accumulation in the plant; 100 ppm CA increased Cu and Ni accumulation by 96% and 120%. | nih.govnih.gov |

| Various Crops | Salinity, Drought, Temperature | Improved growth and yield, higher photosynthetic rates, reduced reactive oxygen species, and better osmoregulation. | mdpi.com |

Biotechnological Applications of 2-hydroxypropane-1,2,3-tricarboxylic acid in Microbial Systems

Microbial fermentation is the primary method for the industrial production of 2-hydroxypropane-1,2,3-tricarboxylic acid, with the fungus Aspergillus niger being the dominant organism used. mdpi.comnih.gov Research in this area focuses on refining fermentation processes and genetically engineering microorganisms for higher yields and efficiency.

The optimization of fermentation conditions is crucial for maximizing the production of 2-hydroxypropane-1,2,3-tricarboxylic acid. Key parameters that are manipulated include the composition of the culture medium, pH, temperature, and aeration. oup.comnih.gov A variety of low-cost carbon sources have been successfully used, including sugarcane molasses, glycerol (B35011) (a byproduct of biodiesel production), and downgraded date varieties. nih.govoup.commdpi.combiocrates.com

For Aspergillus niger, studies have identified optimal conditions for high yield. For instance, using sugarcane molasses, a maximum yield of 78% was achieved with the addition of 2.0 g/L of potassium ferrocyanide. nih.gov Another study using downgraded Algerian date varieties found that the highest production was achieved at an initial pH of 3.0, a temperature of 30°C, and with the addition of 4% methanol (B129727) over an 8-day incubation period. oup.com In a column bioreactor using peat moss as a solid substrate, an aeration rate of 0.84 vvm and a temperature of 32°C were identified as optimal for A. niger. nih.gov The yeast Yarrowia lipolytica is another important production organism, known for its resistance to high metal concentrations. mdpi.comnih.gov Research has shown it can achieve a citric acid yield of 0.75 g/g from pure glycerol in batch fermentation. mdpi.combiocrates.comnih.gov

Table 2: Optimized Fermentation Parameters for 2-hydroxypropane-1,2,3-tricarboxylic acid Production

| Microorganism | Substrate | Key Optimized Parameters | Resulting Yield/Titer | Reference |

|---|---|---|---|---|

| Aspergillus niger | Sugarcane Molasses | pH 6.0, 10% substrate concentration, 4% inoculum size. | ~25.8 g/L | nih.gov |

| Aspergillus niger | Downgraded Date Varieties | pH 3.0, Temperature 30°C, 8-day incubation, 4% methanol. | High yield reported. | oup.com |

| Aspergillus niger | Sugarcane Molasses | 0.4 g/L MgSO₄; 2 g/L K₄[Fe(CN)₆]; 10 g/L Ammonium (B1175870) oxalate (B1200264). | 75-78% yield. | nih.gov |

| Yarrowia lipolytica | Glycerol | Nitrogen-limiting conditions (C/N ratio of 60). | ~45 g/L (0.75 g/g yield). | mdpi.combiocrates.comnih.gov |

| Yarrowia lipolytica | Glucose | pH range of 4.5 to 6.0, Temperature 30°C. | >65 g/L. | ucdavis.edu |

Advances in systems biology and genetic engineering tools, such as CRISPR/Cas9, have enabled the targeted modification of microbial metabolic pathways to enhance the production of 2-hydroxypropane-1,2,3-tricarboxylic acid. mdpi.comcdnsciencepub.comtandfonline.com These strategies aim to channel more carbon flux towards citrate synthesis, eliminate competing byproduct pathways, and remove feedback inhibition. mdpi.com

In Aspergillus niger, metabolic engineering has focused on streamlining the central carbon metabolism. mdpi.com This includes the deletion of genes responsible for producing byproducts like oxalic acid and the enhancement of enzymes in the glycolytic and citrate synthesis pathways. mdpi.com In Yarrowia lipolytica, a one-step genetic modification strategy involving the overexpression of homologous genes DGA1 and DGA2 (involved in lipid synthesis) in a background where the POX genes (peroxisomal β-oxidation) and the SNF1 gene (a lipid regulator) were deleted, resulted in a significant increase in both lipid and citric acid production. mdpi.comnih.gov This engineered strain was able to simultaneously accumulate lipids and secrete up to 45 g/L of citric acid. mdpi.combiocrates.comnih.gov These approaches demonstrate the potential of redesigning microorganisms into highly optimized cell factories for industrial-scale production. mdpi.comtandfonline.com

Table 3: Metabolic Engineering Strategies for Enhanced 2-hydroxypropane-1,2,3-tricarboxylic acid Production

| Microorganism | Engineering Strategy | Targeted Genes/Pathways | Outcome | Reference |

|---|---|---|---|---|

| Aspergillus niger | Pathway streamlining, byproduct removal. | Deletion of genes for oxalic acid formation (oahA); Enhancement of pyruvate (B1213749) carboxylase (pyc), citrate synthase (citA). | Increased carbon flux towards citrate. | mdpi.com |

| Yarrowia lipolytica | Gene knockout and overexpression. | Overexpression of DGA1 and DGA2; Deletion of POX and SNF1. | Simultaneous high-level production of lipid (53% DCW) and citric acid (~45 g/L). | mdpi.combiocrates.comnih.gov |

| Aspergillus niger | Genome-scale modeling and CRISPR/Cas9 editing. | Prediction and validation of optimal gene knockout targets. | Demonstrated effectiveness of integrating systems biology with genetic engineering to optimize output. | mdpi.com |

| Yarrowia lipolytica | Reducing expression of INDY gene (citrate transporter). | Affects cytoplasmic citrate levels, inducing a state similar to calorie restriction. | Impacts glucose and lipid levels, and energy production. | nih.gov |

Research into 2-hydroxypropane-1,2,3-tricarboxylic acid's Role in Non-Human Animal Biochemistry and Physiology

In all aerobic animals, 2-hydroxypropane-1,2,3-tricarboxylic acid is a central intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), the final common pathway for the oxidation of carbohydrates, fats, and proteins. oup.com This cycle occurs in the mitochondria and is the primary source of metabolic energy (ATP) for cellular processes. However, research in non-human animals has revealed more specialized physiological roles for this compound, particularly in bone metabolism and the regulation of metabolic pathways.

The homeostatic maintenance of plasma citrate concentration is crucial for many physiological activities in animals. researchgate.netcdnsciencepub.com A significant portion, around 90%, of the body's total citrate is stored in bone tissue, which acts as a major reservoir. portlandpress.combiocrates.com During bone resorption, citrate is released along with calcium, contributing to normal plasma citrate levels. portlandpress.comnih.gov This release is important as citrate can chelate calcium ions, which may help prevent the precipitation of calcium-phosphate in soft tissues. portlandpress.com Studies in rats have shown that dietary supplementation with calcium citrate-malate leads to significantly more trabecular bone compared to supplementation with calcium carbonate, suggesting it is a more bioavailable source for bone development. nih.gov Citrate is not just a structural component; it is actively involved in bone remodeling, providing energy for bone formation and resorption and influencing the differentiation of osteoblasts and osteoclasts. mdpi.comportlandpress.com

Beyond bone, citrate acts as a key metabolic regulator. In many vertebrate and invertebrate muscles, citrate inhibits the enzyme phosphofructokinase, a key control point in glycolysis. nih.gov This action is part of a feedback loop that can decrease the rate of glucose utilization when alternative energy sources like fatty acids or ketone bodies are available. nih.gov Interestingly, this inhibitory effect is absent in the flight muscles of most insects studied, reflecting their high and constant demand for energy generated via the citric acid cycle. nih.govnih.gov In facultative anaerobes like the oyster (Crassostrea gigas), the regulation of citrate synthase, the enzyme that forms citrate, is key to managing the transition to anoxia by controlling carbon entry into the Krebs cycle. mdpi.com Furthermore, studies in flies and worms show that reducing the activity of a specific citrate transporter (INDY) can mimic calorie restriction, affecting lipid levels and insulin (B600854) sensitivity, which has implications for understanding metabolism and longevity in these model organisms. nih.gov

Energy Metabolism Regulation in Animal Models

2-hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citrate, is a pivotal intermediate in cellular metabolism, exerting significant regulatory control over key energy-producing pathways in various animal models. Its cytosolic concentration acts as a critical sensor of the cell's energetic state, modulating the flux of both carbohydrate and lipid metabolism.

One of the most well-documented roles of citrate is the allosteric inhibition of 6-phosphofructokinase (PFK1), a rate-limiting enzyme in glycolysis. nih.govnih.gov When cellular energy levels are high, as indicated by an accumulation of citrate from the tricarboxylic acid (TCA) cycle, citrate binds to PFK1, reducing its affinity for its substrate, fructose-6-phosphate. core.ac.uk This inhibitory action slows down the rate of glycolysis, thereby conserving glucose when the cell has an adequate energy supply. nih.gov This regulatory mechanism has been observed across a wide range of animal species, from vertebrates like rats and frogs to pigeons, although it is notably absent in insects. nih.gov Studies on rat tissues have quantified the sensitivity of different PFK1 isoforms to citrate, revealing that the enzyme in platelets is more sensitive to inhibition than the isoforms found in muscle and liver. nih.gov For instance, in lactating rat mammary gland acini, the inhibitory constant (Ki) for citrate was found to be 0.2 mM, a concentration within the physiological range observed in the tissue, suggesting that this inhibition is a physiologically relevant mechanism for sparing glucose. core.ac.uk

Beyond its role in glycolysis, citrate is a crucial link between carbohydrate catabolism and fatty acid biosynthesis. When citrate is abundant in the mitochondria, it is transported to the cytosol. wikipedia.org In the cytosol, the enzyme ATP-citrate lyase (ACLY) catalyzes the conversion of citrate and Coenzyme A into acetyl-CoA and oxaloacetate. nih.gov This reaction is a fundamental step in de novo lipogenesis, as the acetyl-CoA produced is the primary building block for synthesizing fatty acids and cholesterol. nih.govrupress.org The activity of ACLY is particularly high in lipogenic tissues, such as the liver and adipose tissue. nih.gov Studies in calves have shown that ACLY activity is substantially higher in the liver and adipose tissues of milk-fed (veal) calves compared to ruminating calves, which correlates with higher plasma glucose and insulin levels in the veal calves. nih.gov In mouse models of nonalcoholic fatty liver disease (NAFLD), ACLY is upregulated, and its inhibition has been shown to alleviate ectopic lipid accumulation in the kidneys of diabetic mice. nih.govfrontiersin.org

The regulatory influence of citrate extends to gluconeogenesis, the pathway for synthesizing glucose from non-carbohydrate precursors. Citrate acts as an activator of fructose-1,6-bisphosphatase, a key regulatory enzyme in gluconeogenesis. This stimulation helps to promote glucose production when glycolytic flux is low.

Interactive Data Table: Effect of Citrate on Key Metabolic Enzymes in Animal Models

| Animal Model | Tissue | Enzyme | Observed Effect | Quantitative Data (Concentration for effect) | Reference |

| Rat | Platelet | Phosphofructokinase-1 (PFK-P) | Inhibition | IC50: 0.08 mM | nih.gov |

| Rat | Muscle | Phosphofructokinase-1 (PFK-M) | Inhibition | IC50: 0.13 mM | nih.gov |

| Rat | Liver | Phosphofructokinase-1 (PFK-L) | Inhibition | IC50: 0.18 mM | nih.gov |

| Lactating Rat | Mammary Gland Acini | Phosphofructokinase (PFK) | Inhibition | Ki: 0.2 mM | core.ac.uk |

| Rabbit | Muscle | Phosphofructokinase (PFK) | Inhibition | Dissociation constant (Kd) for enzyme-citrate complex: 20 µM (in presence of MgATP) | nih.gov |

| Calf (Veal) | Liver, Adipose Tissue | ATP Citrate Lyase (ACLY) | Higher activity compared to ruminating calves | Substantially higher activity per gram of tissue | nih.gov |

| Mouse (db/db) | Kidney | ATP Citrate Lyase (ACLY) | Inhibition by BMS-303141 reduced lipid deposition | N/A | frontiersin.org |

Biochemical Interactions and Physiological Effects

The biochemical influence of 2-hydroxypropane-1,2,3-tricarboxylic acid extends beyond its direct role in energy metabolism, encompassing significant interactions with minerals and contributing to systemic physiological balance in animals.

A primary biochemical characteristic of citrate is its ability to act as a chelating agent, particularly for divalent cations like calcium (Ca²⁺). nih.govnih.gov This property has been shown to enhance the bioavailability of essential minerals. In studies with rats fed a calcium-rich diet, dietary supplementation with citric acid increased the intestinal absorption and retention of both calcium and phosphorus. nih.gov This led to a significant increase in the calcium and phosphorus concentration in bone ash, suggesting that citrate can promote bone mineralization under conditions of high calcium intake. nih.gov Similarly, in broiler chicks, dietary citric acid has been found to improve the utilization of phosphorus from plant-based feedstuffs, effectively reducing the dietary requirement for supplemental phosphorus. nih.govresearchgate.net The mechanism is believed to involve the formation of soluble calcium-citrate complexes in the gut, which prevents the precipitation of insoluble calcium phosphate, thereby keeping both minerals available for absorption. nih.gov

The calcium-chelating property of citrate is also utilized in veterinary medicine for its effects on blood and urine. In blood, citrate acts as an anticoagulant by binding to ionized calcium, which is a necessary cofactor for several steps in the coagulation cascade. nih.govnih.gov This is the principle behind the use of citrate-based solutions like acid-citrate-dextrose (ACD-A) for the collection and storage of blood for transfusions in dogs. nih.gov

In the urinary system, citrate plays a crucial role in preventing the formation of certain types of urinary stones (uroliths). In dogs and cats, potassium citrate is used to make the urine more alkaline and to bind with urinary calcium. petco.com This increases the solubility of calcium oxalate, reducing the risk of calcium oxalate stone formation. petco.com The citrate, once absorbed and metabolized by the body, is converted to bicarbonate, which acts as an alkalinizing agent, raising the pH of the urine. nih.govpetco.com

Furthermore, citrate metabolism is integral to the body's acid-base balance. The oxidation of citrate within the Krebs cycle ultimately produces bicarbonate, which is a primary buffer in the blood. nih.govnih.gov This principle is applied in intravenous fluid therapy in domestic animals, where fluids containing metabolizable anions like citrate or lactate (B86563) are used to combat metabolic acidosis. nih.govresearchgate.net As the citrate is metabolized, it consumes hydrogen ions and generates bicarbonate, thereby increasing the body's buffering capacity and helping to normalize blood pH. nih.govvin.com

Interactive Data Table: Physiological and Biochemical Effects of Citrate in Animal Models

| Animal Model | System/Tissue | Application/Effect | Key Finding | Reference |

| Rat | Digestive/Skeletal | Mineral Bioavailability | With a 1% Calcium diet, citric acid increased Ca and P absorption and bone mineral concentration. | nih.gov |

| Broiler Chick | Digestive/Skeletal | Mineral Utilization | 4% and 6% dietary citric acid improved phosphorus utilization and increased tibia ash. | nih.gov |

| Dog | Urinary | Urolith Prevention | Potassium citrate is used to alkalinize urine and bind calcium, preventing calcium oxalate stones. | petco.com |

| Dog, Cat | Systemic | Acid-Base Balance | Citrate salts are oxidized to bicarbonate, acting as alkalinizing agents to treat metabolic acidosis. | petco.com |

| Dog | Blood | Anticoagulation | Citrate chelates ionized calcium, preventing the clotting cascade in blood samples and transfusions. | nih.gov |

Theoretical and Computational Studies of 2 Hydroxypropane 1,2,3 Tricarboxylic Acid

Molecular Modeling and Dynamics Simulations of 2-hydroxypropane-1,2,3-tricarboxylic acid and Its Interactions

Molecular modeling and molecular dynamics (MD) simulations have been instrumental in understanding the behavior of 2-hydroxypropane-1,2,3-tricarboxylic acid in various environments. These computational techniques allow for the simulation of the movement of atoms and molecules over time, providing a dynamic picture of interactions.

A significant area of research has been the interaction of citric acid with inorganic surfaces. For instance, MD simulations have been employed to study the adsorption of citric acid on hydroxyapatite (B223615), the main component of tooth enamel and bone. nih.govrsc.org These simulations revealed that citric acid can bind strongly to specific surfaces of hydroxyapatite, which can inhibit crystal growth. ebi.ac.uk The calculated average adsorption energies on the (0001) and (010) surfaces of hydroxyapatite in an aqueous environment were found to be +291.4 kJ mol⁻¹ and -17.4 kJ mol⁻¹, respectively, indicating a much stronger interaction with the (010) surface. ebi.ac.uk This preferential binding suggests that citric acid can influence the morphology of hydroxyapatite crystals by inhibiting growth on certain crystallographic planes. ebi.ac.uk

The development of accurate force fields is critical for reliable MD simulations. A force field is a set of parameters that describes the potential energy of a system of atoms or molecules. rcsb.org Specific force fields for citrate (B86180) have been developed using data from first-principles simulations to ensure accuracy in modeling its behavior in complex systems. rsc.org For example, a CHARMM-compatible force field for citrate anions has been derived from ab initio calculations, enabling more accurate simulations of its interactions with biomolecules and surfaces. nih.gov

MD simulations have also been used to investigate the role of 2-hydroxypropane-1,2,3-tricarboxylic acid in more complex biological and chemical systems. In pharmaceutical formulations, it is often used as a buffer. MD simulations have helped to deconvolute the stabilizing mechanism of excipients like glycine (B1666218) in citrate-buffered antibody fragment (Fab) formulations. nih.gov These simulations showed that interactions between citrate and glycine molecules increase with higher glycine concentrations. nih.gov Another application is in environmental chemistry, where MD simulations have been used to study the removal of heavy metals like copper (Cu) and lead (Pb) from aqueous solutions using citric acid. nih.gov These studies have shown that citric acid molecules can effectively adsorb these metal ions, with each citric acid molecule capable of interacting with up to three metal ions. nih.gov

| Hydroxyapatite Surface | Average Adsorption Energy (kJ mol⁻¹) | Reference |

|---|---|---|

| (0001) | +291.4 | ebi.ac.uk |

| (010) | -17.4 | ebi.ac.uk |

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively used to predict the spectroscopic properties of 2-hydroxypropane-1,2,3-tricarboxylic acid and to interpret experimental spectra. These methods provide a detailed understanding of the molecule's electronic structure and vibrational modes.

DFT calculations at the B3LYP/6-31G* and B3LYP/6-311++G** levels of theory have been used to study the structure and vibrational properties of the citric acid dimer. nih.gov The calculated vibrational frequencies were scaled using the Scaled Quantum Mechanic Force Field (SQMFF) methodology to achieve a good fit with experimental infrared (IR) and Raman spectra. nih.gov These theoretical studies have been crucial in assigning the observed spectral features of the citric acid dimer in the solid phase. nih.gov

Furthermore, DFT calculations have been employed to clarify the interpretation of the IR spectrum of citric acid, which has been a subject of some debate. rsc.org The presence of multiple peaks in the C=O stretching region of the IR spectrum has been attributed to the existence of a citric acid oligomer formed through esterification, even at room temperature. rsc.org This insight, supported by DFT calculations, suggests that what is often referred to as citric acid monohydrate or anhydrous citric acid is, in fact, a mixture of citric acid, water, and this oligomer. rsc.org

The interaction of citric acid with other molecules, such as cellulose (B213188), has also been investigated using a combination of Fourier-transform infrared (FTIR) spectroscopy and Gaussian computational modeling. ebi.ac.uknih.gov These studies have helped to elucidate the reaction sequence and the specific reaction sites on both the citric acid and cellulose molecules during processes like the anti-wrinkle treatment of cotton fabrics. ebi.ac.uknih.gov

Quantum mechanics simulations have also been used to analyze Nuclear Magnetic Resonance (NMR) spectra of citrate complexes. For instance, ab initio calculations have been used to study the electronic structure and natural charges of titanium and lead citrate complexes, aiding in the interpretation of ¹H and ¹³C NMR data. virginia.edu The microspeciation of citric acid in solution, which involves the different protonation states of its carboxylic acid groups, has been studied by analyzing NMR titration data in conjunction with ab initio MP2 calculations. nih.gov These studies revealed the possibility of delocalized proton binding through strong, low-barrier hydrogen bonds, which helps to explain some of the counterintuitive experimental observations. nih.gov

| Vibrational Mode | Experimental (IR) | Calculated (B3LYP/6-31G*) | Assignment | Reference |

|---|---|---|---|---|

| ν(O-H) | 3494 | 3498 | O-H stretch (water) | rsc.org |

| ν(C=O) | 1753 | 1740-1800 (ester) | C=O stretch (ester) | rsc.org |

| ν(C=O) | 1721 | ~1700 (acid) | C=O stretch (acid) | proteopedia.org |

In Silico Studies of Enzyme-Substrate Binding and Reaction Mechanisms

In silico methods, including molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, are powerful tools for studying the interactions between 2-hydroxypropane-1,2,3-tricarboxylic acid (as citrate) and enzymes. These studies provide detailed insights into substrate binding and the catalytic mechanisms of enzymes involved in the citric acid cycle.

Aconitase, the enzyme that catalyzes the isomerization of citrate to isocitrate, has also been studied using computational and structural methods. High-resolution crystal structures of aconitase mutants with bound citrate have provided direct evidence for the "flip" mechanism of the intermediate, cis-aconitate. nih.govnih.gov While detailed in silico studies on the full reaction mechanism are complex due to the involvement of an iron-sulfur cluster, the structural data provides a solid foundation for future computational investigations into the enzyme's catalytic cycle. proteopedia.orgbu.edu In silico mutagenesis and docking studies on related enzymes have also demonstrated the power of these techniques in understanding altered substrate specificity and the potential physiological roles of enzymes. researchgate.net

| Residue | Proposed Role | Method of Study | Reference |

|---|---|---|---|

| Asp-375 | Catalytic base, deprotonates acetyl-CoA | QM/MM | nih.govproteopedia.org |

| His-274 | Stabilizes the enolate intermediate via hydrogen bonding | QM/MM | nih.govproteopedia.org |

| His-320 | Acts as an acid, protonating the carbonyl group of oxaloacetate | Mechanistic proposal based on structure | proteopedia.org |

| Arginine residue | Proposed proton donor in the condensation reaction | High-level QM/MM | rsc.org |

Emerging Research Areas and Future Prospects for 2 Hydroxypropane 1,2,3 Tricarboxylic Acid Studies

Novel Biotechnological Applications Beyond Traditional Uses